molecular formula C8H10O2 B126754 1-Phenyl-1,2-ethanediol CAS No. 93-56-1

1-Phenyl-1,2-ethanediol

Cat. No. B126754
CAS RN: 93-56-1
M. Wt: 138.16 g/mol
InChI Key: PWMWNFMRSKOCEY-UHFFFAOYSA-N
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Patent
US04353831

Procedure details

Similarly, 1,2-butanediol and 2,3-butanediol were heated with equivalent quantities of hexachloroacetone in the presence of K2CO3 or other such basic catalyst as previously defined to produce comparable yields of 1,2-butylene carbonate and 2,3-butylene carbonate, respectively. Also, 3-chloro-1,2-propanediol was reacted in this way with hexachloroacetone to make 4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate). In the same way, styrene glycol (1-phenyl-1,2-ethanediol) is reacted with hexachloroacetone in the presence of a basic catalyst to produce 1-phenylethylene carbonate (4-phenyl-1,3-dioxol-2-one), 1,2-hexanediol is reacted with hexachloroacetone to produce 1,2-hexylene carbonate (4-butyl-1,3-dioxol-2-one), and 1-cyclohexyl-1,2-ethanediol is reacted with hexachloroacetone to make 4-cyclohexyl-1,3-dioxol-2-one (cyclohexylethylene carbonate).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC(O)[CH2:4][OH:5].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[CH:17]1[CH:22]=[CH:21][C:20]([CH:23]([OH:26])[CH2:24][OH:25])=[CH:19][CH:18]=1>>[C:4]1(=[O:5])[O:25][CH2:24][CH:23]([C:20]2[CH:21]=[CH:22][CH:17]=[CH:18][CH:19]=2)[O:26]1.[CH2:24]([OH:25])[CH:23]([OH:26])[CH2:20][CH2:19][CH2:18][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Step Two
Name
4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(OC(CO1)C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C(CCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04353831

Procedure details

Similarly, 1,2-butanediol and 2,3-butanediol were heated with equivalent quantities of hexachloroacetone in the presence of K2CO3 or other such basic catalyst as previously defined to produce comparable yields of 1,2-butylene carbonate and 2,3-butylene carbonate, respectively. Also, 3-chloro-1,2-propanediol was reacted in this way with hexachloroacetone to make 4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate). In the same way, styrene glycol (1-phenyl-1,2-ethanediol) is reacted with hexachloroacetone in the presence of a basic catalyst to produce 1-phenylethylene carbonate (4-phenyl-1,3-dioxol-2-one), 1,2-hexanediol is reacted with hexachloroacetone to produce 1,2-hexylene carbonate (4-butyl-1,3-dioxol-2-one), and 1-cyclohexyl-1,2-ethanediol is reacted with hexachloroacetone to make 4-cyclohexyl-1,3-dioxol-2-one (cyclohexylethylene carbonate).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC(O)[CH2:4][OH:5].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[CH:17]1[CH:22]=[CH:21][C:20]([CH:23]([OH:26])[CH2:24][OH:25])=[CH:19][CH:18]=1>>[C:4]1(=[O:5])[O:25][CH2:24][CH:23]([C:20]2[CH:21]=[CH:22][CH:17]=[CH:18][CH:19]=2)[O:26]1.[CH2:24]([OH:25])[CH:23]([OH:26])[CH2:20][CH2:19][CH2:18][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Step Two
Name
4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(OC(CO1)C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C(CCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.